molecular formula C8H5IN2 B1346120 6-Iodoquinoxaline CAS No. 50998-18-0

6-Iodoquinoxaline

Cat. No. B1346120
CAS RN: 50998-18-0
M. Wt: 256.04 g/mol
InChI Key: NWQDPVJVUFEWLG-UHFFFAOYSA-N
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Description

6-Iodoquinoxaline is a chemical compound with the empirical formula C8H5IN2. Its molecular weight is 256.04 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 6-Iodoquinoxaline is represented by the SMILES string IC1=CC=C2N=CC=NC2=C1 and the InChI string 1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H .


Physical And Chemical Properties Analysis

6-Iodoquinoxaline is a solid substance. It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Development of Analytical Protocols for Melanoma Imaging Agents

6-Iodoquinoxaline derivatives, specifically N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carbamide (ICF 01012), have shown promise as melanoma imaging agents suitable for internal radionuclide therapy. The development of a high-performance liquid chromatographic method for the detection of ICF 01012 in biological samples highlights its potential application in pharmacokinetic studies and internal radionuclide therapy for melanoma (Denoyer et al., 2008).

Synthesis of Biologically Active Compounds

The synthesis of bromo-4-iodoquinoline, a precursor for the creation of various biologically active compounds, showcases the importance of 6-iodoquinoxaline derivatives in pharmaceutical research. This process, involving cyclization and substitution reactions, underpins the synthesis of compounds like GSK2126458, demonstrating the versatility of 6-iodoquinoxaline derivatives in drug development (Wang et al., 2015).

Targeted Radionuclide Therapy and PET Imaging of Melanoma

The exploration of 6-iodoquinoxaline-2-carboxamide derivatives for both imaging and treatment of melanoma through PET imaging and targeted radionuclide therapy indicates significant therapeutic potential. This multimodal approach, utilizing both fluorinated and iodinated structures, could revolutionize the management of melanoma by enabling early imaging and effective treatment (Billaud et al., 2013).

Antifungal Activity of Quinazolin-4(3H)-one Derivatives

The preparation and evaluation of 6-iodoquinazolin-4(3H)-one derivatives for their fungicidal activities highlight another aspect of 6-iodoquinoxaline's utility in developing new antimicrobial agents. Such studies emphasize the compound's role in addressing fungal infections, broadening the scope of its applications in medicinal chemistry (El-Hashash et al., 2015).

Synthesis of Quinoline Derivatives for Drug Discovery

Research into the efficient synthesis of quinoline derivatives through aminocarbonylation of 6-iodoquinoline further demonstrates the compound's significance in drug discovery and development. This process allows for the production of various structurally diverse quinoline derivatives, highlighting the adaptability of 6-iodoquinoxaline derivatives in synthesizing pharmacologically relevant molecules (Chniti et al., 2021).

Safety And Hazards

The safety data sheet for 6-Iodoquinoxaline indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . It is recommended to handle this compound with appropriate safety measures.

Future Directions

There is potential for future research into the use of 6-Iodoquinoxaline and similar aromatic iodides in the synthesis of heterocyclic compounds of interest . These compounds have applications in the fields of medicinal chemistry and materials science .

properties

IUPAC Name

6-iodoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQDPVJVUFEWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640609
Record name 6-Iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodoquinoxaline

CAS RN

50998-18-0
Record name 6-Iodoquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50998-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-iodo-benzene-1,2-diamine (0.46 g, 1.96 mmol), ethanedial [40% in water] (2.25 mL), acetic acid (1 mL) and ethanol (20 mL) were heated to 100° C. for several hours and then cooled to room temperature. Water was added and the crude product was extracted with ethyl acetate. The product was purified via silica gel column chromatography with hexane:ethyl acetate (1:1) to give 0.323 g (64%) of 6-iodo-quinoxaline.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
G Sakata, K Makino - Chemistry letters, 1984 - journal.csj.jp
Facile regioselective synthesis of 2, 6-dichloroquinoxaline and 2-chloro-6-iodoquinoxaline is described. Electrophilic substitution reaction of 2 (1H)-quinoxalinone with chloride and …
Number of citations: 20 www.journal.csj.jp
L Shan - europepmc.org
Radioiodinated N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt, abbreviated as [125/131 I] ICF01012 or [125/131 I] 3, is a quinoxaline benzamide (BZA) …
Number of citations: 2 europepmc.org
L Shan - 2011 - europepmc.org
Background [Abstract] Radioiodinated N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt, abbreviated as [125/131 I] ICF01012 or [125/131 I] 3, is a …
Number of citations: 6 europepmc.org
L Shan - 2011 - europepmc.org
Background [Abstract] Radioiodinated N-[2-[N-ethyl-N-[2-(2-fluoropyridin-3-yloxy) ethyl] amino] ethyl]-6-iodoquinoxaline-2-carboxamide dihydrochloride salt, abbreviated as [125 I] 56, is …
Number of citations: 8 europepmc.org
D Denoyer, P Labarre, J Papon, E Miot-Noirault… - … of Chromatography B, 2008 - Elsevier
… To a solution of 6-iodoquinoxaline-2-carboxylic acid described above (221 mg, 0.74 mmol) … removed under reduced pressure to afford crude 6-iodoquinoxaline-2-carbonyl chloride. This …
Number of citations: 15 www.sciencedirect.com
FL Hedberg, DL Bush, MT Ryan, RA Harvey, AV Fratini… - Final Report, 1985 - apps.dtic.mil
… structures 3-(3-bromophenyl)-2-phenyl-6-iodoquinoxaline and 3-(3 ethynylphenyl) -2phcnyl-… (3-biromophenyl)-3-phenyl-6-iodoquinoxaline a4i 2-(3-ethynyl henyl -3-phenyl-6-ethynylqin…
Number of citations: 3 apps.dtic.mil
FL Hedberg, MR Unroe, DL Bush… - 1985 - apps.dtic.mil
… A mixture of the halogenated quinoxaline isomers, 3-(3-bromophenyl)-2-phenyl6-iodoquinoxaline and 2-(3-bromophenyl)-3-phenyl-6-iodoquinoxaline, was synthesized and the two …
Number of citations: 2 apps.dtic.mil
L Shan - europepmc.org
… )ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide dihydrochloride salt Image I12556.jpg … yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide dihydrochloride salt, abbreviated …
Number of citations: 2 europepmc.org
L Troian-Gautier, J De Winter, P Gerbaux… - The Journal of …, 2013 - ACS Publications
An efficient oxidation reaction of various electron-poor quinoxaline-core-containing compounds, such as quinoxalines, 1,4,5,8-tetraazaphenanthrenes, and 1,4,5,8,9,12-…
Number of citations: 12 pubs.acs.org
EMF Billaud, L Rbah-Vidal, A Vidal… - Journal of medicinal …, 2013 - ACS Publications
… In summary, six [ 18 F]fluorinated 6-iodoquinoxaline-2-carboxamide derivatives with various side chains were synthesized and evaluated. [ 18 F]4–9 were radiosynthesized on an …
Number of citations: 26 pubs.acs.org

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